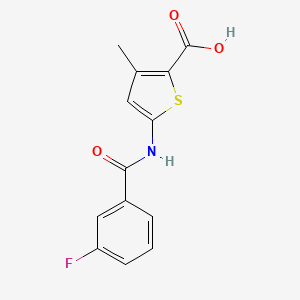

5-(3-Fluorobenzamido)-3-methylthiophene-2-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Synthesis and Application in Organic Chemistry

The compound 5-(3-Fluorobenzamido)-3-methylthiophene-2-carboxylic acid and its derivatives have been extensively studied for their applications in organic synthesis and medicinal chemistry. Notably, the introduction of a fluorine atom in these compounds is significant for enhancing antimicrobial activity. Desai et al. (2013) synthesized new 5-arylidene derivatives by condensation and Knoevenagel condensation, noting that the presence of a fluorine atom at the 4th position of the benzoyl group in the final compounds was crucial for this increased antimicrobial activity (Desai, Rajpara, & Joshi, 2013).

Utility in Medicinal Chemistry

In medicinal chemistry, the synthesis of fluorine-containing compounds, such as 5-(3-Fluorobenzamido)-3-methylthiophene-2-carboxylic acid derivatives, has been a subject of interest due to their potential as building blocks. Van Hende et al. (2009) evaluated synthetic strategies toward 3-fluoroazetidine-3-carboxylic acid, acknowledging its high potential as a building block in medicinal chemistry (Van Hende et al., 2009).

Antimicrobial Activity

The antimicrobial activity of these compounds, especially against various bacterial and fungal strains, has been a significant area of research. Asahina et al. (2008) synthesized novel pyrido[1,2,3-de][1,4]benzoxazine-6-carboxylic acid derivatives and found that these compounds exhibited potent in vitro antibacterial activity against quinolone-resistant Gram-positive clinical isolates (Asahina, Takei, Kimura, & Fukuda, 2008).

Heterocyclic Amino Acid Synthesis

The synthesis of heterocyclic amino acids incorporating fluorine atoms is another area of interest, particularly in the development of new pharmaceutical compounds. The research conducted by Van Hende et al. (2009) in synthesizing 1-Boc-3-fluoroazetidine-3-carboxylic acid is a testament to this application in the field of drug development (Van Hende et al., 2009).

Safety and Hazards

Orientations Futures

While specific future directions for “5-(3-Fluorobenzamido)-3-methylthiophene-2-carboxylic acid” are not available, fluorine-containing compounds significantly affect pharmaceutical growth, making up more than 50 percent of the best-selling drug molecules approved by the US Food and Drug Administration .

Mécanisme D'action

Target of Action

Based on similar compounds, it’s possible that this compound could target enzymes like xanthine oxidase . Xanthine oxidase is involved in the metabolism of purines, catalyzing the oxidative hydroxylation of hypoxanthine and xanthine to produce uric acid .

Mode of Action

The compound could potentially inhibit the activity of its target enzyme. For instance, some thiazole-5-carboxylic acid derivatives have been found to inhibit xanthine oxidase .

Biochemical Pathways

If the compound does indeed inhibit xanthine oxidase, it would affect the purine degradation pathway, potentially leading to decreased production of uric acid .

Result of Action

The inhibition of an enzyme like xanthine oxidase could potentially lead to a decrease in the production of uric acid, which could be beneficial in conditions like gout .

Propriétés

IUPAC Name |

5-[(3-fluorobenzoyl)amino]-3-methylthiophene-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10FNO3S/c1-7-5-10(19-11(7)13(17)18)15-12(16)8-3-2-4-9(14)6-8/h2-6H,1H3,(H,15,16)(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVCZUJLHRJCQLC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1)NC(=O)C2=CC(=CC=C2)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10FNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(3-Fluorobenzamido)-3-methylthiophene-2-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[(4-Tert-butylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B2539435.png)

![2-chloro-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B2539439.png)

![4-cyano-N-(6-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2539442.png)

![4-{[1-(3-Methoxybenzenesulfonyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine](/img/structure/B2539443.png)

![N-((1H-indol-3-yl)methyl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2539444.png)